molecular formula C6H9N3 B1386606 (1S)-1-(Pyrimidin-5-YL)ethan-1-amine CAS No. 66007-71-4

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine

Cat. No. B1386606
CAS RN: 66007-71-4
M. Wt: 123.16 g/mol
InChI Key: GWCPZMRPJBYIFM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine, also known as BMS-986205, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a critical role in the signaling pathways of cytokines, which are proteins that regulate immune responses. BMS-986205 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus.

Mechanism Of Action

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine works by selectively inhibiting the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that play a role in autoimmune diseases. By blocking the activity of TYK2, (1S)-1-(Pyrimidin-5-YL)ethan-1-amine reduces the production of inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.

Biochemical And Physiological Effects

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine has been shown to have several biochemical and physiological effects in preclinical studies. In addition to reducing inflammation and tissue damage, (1S)-1-(Pyrimidin-5-YL)ethan-1-amine has been shown to inhibit the production of autoantibodies, which are antibodies that mistakenly attack the body's own tissues in autoimmune diseases. (1S)-1-(Pyrimidin-5-YL)ethan-1-amine has also been shown to promote the production of regulatory T cells, which are immune cells that help to control the immune response and prevent autoimmune diseases.

Advantages And Limitations For Lab Experiments

One advantage of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to target multiple cytokine signaling pathways, making it a potentially effective treatment for a range of autoimmune diseases. However, one limitation of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.

Future Directions

There are several potential future directions for the development of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine as a treatment for autoimmune diseases. One direction is the investigation of its efficacy and safety in clinical trials, which are currently underway. Another direction is the investigation of its potential as a combination therapy with other immunomodulatory agents. Additionally, further research is needed to fully understand the mechanism of action of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine and its effects on the immune system.

Scientific Research Applications

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine has been the subject of several scientific studies that have investigated its efficacy and safety as a potential treatment for autoimmune diseases. In a preclinical study using a mouse model of psoriasis, (1S)-1-(Pyrimidin-5-YL)ethan-1-amine was found to significantly reduce skin inflammation and thickness. In another study using a mouse model of inflammatory bowel disease, (1S)-1-(Pyrimidin-5-YL)ethan-1-amine was shown to improve symptoms such as weight loss and diarrhea.

properties

IUPAC Name

(1S)-1-pyrimidin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCPZMRPJBYIFM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine
Reactant of Route 5
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine
Reactant of Route 6
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.